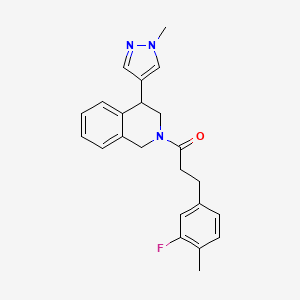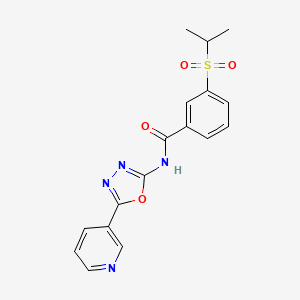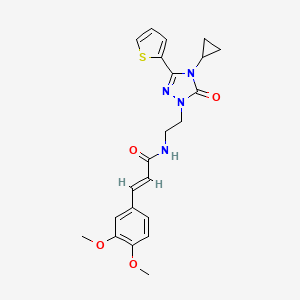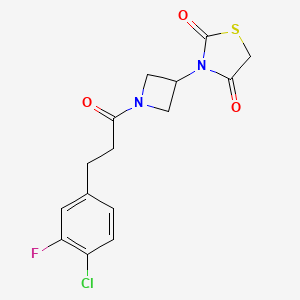![molecular formula C22H25N3O5 B2839771 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione CAS No. 1008935-48-5](/img/structure/B2839771.png)
1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione
Descripción general
Descripción
1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione, also known as Compound 1, is a synthetic compound with potential therapeutic applications. It has been extensively studied for its mechanism of action and biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Reaction Studies
The synthesis and reactions of pyrrolidine-dione derivatives, including compounds similar to 1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione, have been extensively studied. For example, the research conducted by Šafár̆ et al. (2000) on the ring-opening reaction of certain dioxane-diones with cyclic secondary amines, such as pyrrolidine and morpholine, contributes to the understanding of chemical behavior and synthesis pathways that could be relevant to the compound (Šafár̆ et al., 2000).
Chemical Interactions and Characterization
Fan et al. (2009) described the oxidative decarboxylation-Friedel—Crafts reaction involving acyclic α-amino acid derivatives, providing insights into chemical transformations that could apply to the synthesis or modification of compounds including morpholine and pyrrolidine derivatives (Fan et al., 2009).
Molecular Structures and Interactions
Kaynak et al. (2013) synthesized and analyzed the crystal structures of novel compounds, highlighting the importance of structural analysis in understanding the potential applications of these chemicals in scientific research (Kaynak et al., 2013).
Spectroscopic Characterization
Spectroscopic studies, as demonstrated by Amirnasr et al. (2001), on complexes involving morpholine and pyrrolidine highlight the utility of these techniques in characterizing chemical compounds and understanding their interactions (Amirnasr et al., 2001).
Photoluminescence and Chemical Properties
The study of photoluminescent properties of conjugated polymers containing pyrrolidine units, such as those investigated by Beyerlein and Tieke (2000), offers insights into the potential applications of similar compounds in materials science (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-28-17-7-8-19(20(13-17)29-2)25-21(26)14-18(22(25)27)23-15-3-5-16(6-4-15)24-9-11-30-12-10-24/h3-8,13,18,23H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYAYAHNSRMRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[4-(4-morpholinyl)anilino]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-butyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839689.png)




![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839698.png)
![Tert-butyl 4-iodo-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2839699.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2839702.png)

![(4-Chlorophenyl)-[4-chloro-3-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2839704.png)
![4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2839705.png)
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2839709.png)